![molecular formula C17H22ClN3O3 B15345503 N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1) CAS No. 54805-30-0](/img/structure/B15345503.png)
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride (1/1): is a chemical compound with a complex structure that includes a diethylaminoethyl group, a nitroazulene moiety, and a carboximidic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride typically involves multiple steps. The initial step often includes the preparation of the nitroazulene core, which can be achieved through nitration reactions. The diethylaminoethyl group is then introduced via alkylation reactions, and the carboximidic acid group is formed through amidation or related reactions. The final step involves the formation of the hydrogen chloride salt to stabilize the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azulene derivatives.
科学的研究の応用
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique optical properties. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to specific targets, while the nitroazulene moiety can participate in redox reactions, influencing the compound’s biological activity. The carboximidic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
類似化合物との比較
N,N-Diethylaminoethanol: A related compound with similar diethylaminoethyl functionality.
2-Diethylaminoethyl Methacrylate: Another compound with a diethylaminoethyl group, used in polymer synthesis.
Uniqueness: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride is unique due to the presence of the nitroazulene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence or redox characteristics.
特性
CAS番号 |
54805-30-0 |
|---|---|
分子式 |
C17H22ClN3O3 |
分子量 |
351.8 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-3-nitroazulene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-3-19(4-2)11-10-18-17(21)15-12-16(20(22)23)14-9-7-5-6-8-13(14)15;/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21);1H |
InChIキー |
KVJKGQCBJREQSA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


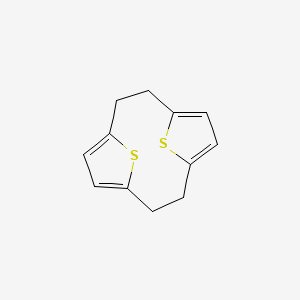
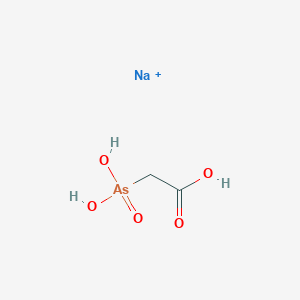

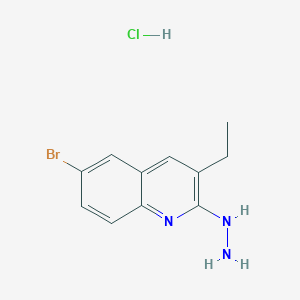
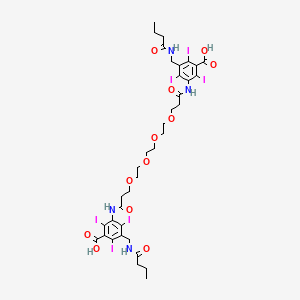
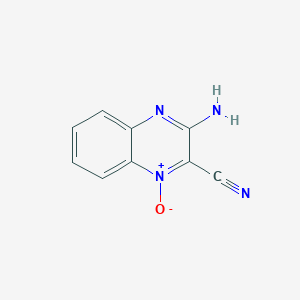




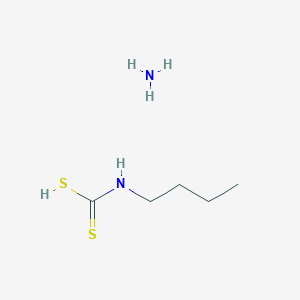
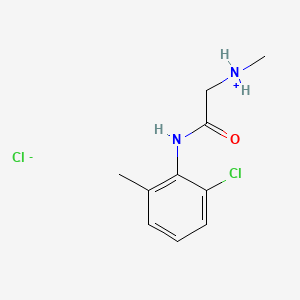
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
